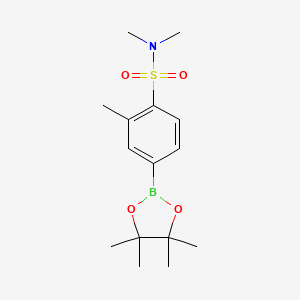
Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Vue d'ensemble
Description
“Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” is a chemical compound with a molecular weight of 325.24 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide . The InChI code is 1S/C15H24BNO4S/c1-11-10-12(8-9-13(11)22(18,19)17(6)7)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Benzenesulfonamide derivatives, specifically those containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, have been a focal point in research due to their intricate molecular structures and potential applications. Studies have delved into synthesizing various benzenesulfonamide derivatives, characterizing their molecular structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such analyses not only confirm the synthesized structures but also offer insights into their crystallographic and conformational attributes. Density functional theory (DFT) has been extensively used to calculate molecular structures, offering a comparative view against X-ray diffraction values. These studies shed light on the molecular electrostatic potential and frontier molecular orbitals of these compounds, revealing their physicochemical properties and potential applications in different fields (Huang et al., 2021), (Huang et al., 2021).
Molecular Electronics and Photonics
The structural uniqueness of benzenesulfonamide derivatives makes them potential candidates for applications in molecular electronics and photonics. For instance, the study of their molecular electrostatic potential and frontier molecular orbitals paves the way for understanding their interaction with light and other electromagnetic fields. This could be instrumental in designing new materials for organic photovoltaics or organic light-emitting diodes (OLEDs).
Antitumor and Biological Activities
Some benzenesulfonamide derivatives have been studied for their antitumor properties. The synthesis of novel derivatives and subsequent in vitro testing has shown promising activity against various cancer cell lines, highlighting their potential in cancer therapy. The structure-activity relationships of these compounds provide valuable insights for designing more effective antitumor agents (Sławiński & Brzozowski, 2006).
Chemical Genetics and Plant Biology
In the realm of plant biology and chemical genetics, certain benzenesulfonamide derivatives have been identified to mimic the triple response in Arabidopsis, a model organism in plant biology. This involves the synthesis and SAR (Structure-Activity Relationship) analysis of these compounds, shedding light on their potential as chemical tools for studying plant hormone pathways and responses (Oh et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4S/c1-11-10-12(8-9-13(11)22(18,19)17(6)7)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGDLFDNBJKWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



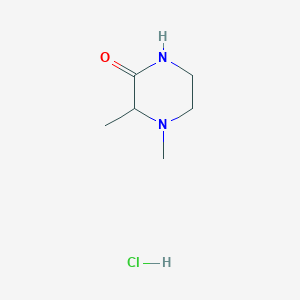

![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)

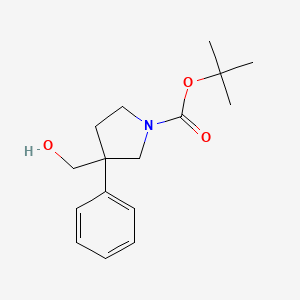
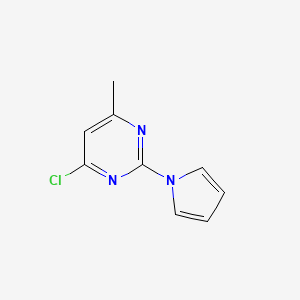
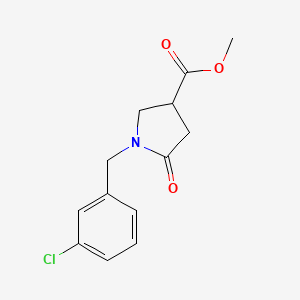

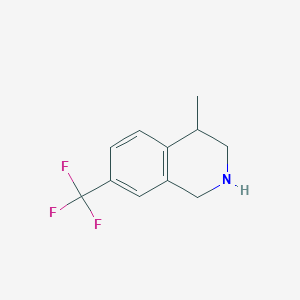
![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
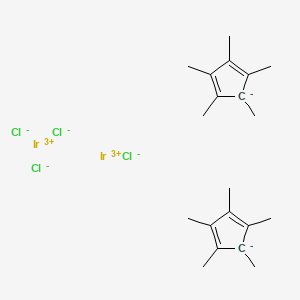
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)

